Ceftibuten Dihydrate is the dihydrate form of ceftibuten, a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.
See also: Ceftibuten (has active moiety).
Ceftibuten dihydrate
CAS No.: 118081-34-8
VCID: VC21338746
Molecular Formula: C15H18N4O8S2
Molecular Weight: 446.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Ceftibuten dihydrate is a semisynthetic cephalosporin antibiotic, specifically a third-generation cephalosporin, used for oral administration. It is chemically known as (+)-(6R,7R)-7-[(Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, dihydrate, with a molecular formula of C15H18N4O8S2 and a molecular weight of approximately 446.43 g/mol as the dihydrate . Pharmacological ActionCeftibuten dihydrate exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall, specifically penicillin-binding proteins, which leads to inhibition of cell-wall synthesis. This mechanism is effective against a wide range of Gram-negative and some Gram-positive bacteria . Clinical UsesCeftibuten dihydrate is primarily used to treat various bacterial infections, including:
Dosage Forms and AdministrationCeftibuten dihydrate is available in two oral dosage forms:
Dosage Recommendations
PharmacokineticsCeftibuten is rapidly absorbed after oral administration, with a volume of distribution of approximately 0.21 L/kg in adults and 0.5 L/kg in fasting pediatric patients. It is about 65% bound to plasma proteins . The drug's pharmacokinetics are significantly affected by renal function; in patients with severe renal impairment, the plasma half-life increases substantially, necessitating dosage adjustments . Adverse EffectsCeftibuten is generally well-tolerated, with the most common adverse effects being gastrointestinal disturbances and nausea . Susceptibility DataCeftibuten dihydrate is effective against a variety of bacteria, including Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Streptococcus species. The minimum inhibitory concentrations (MICs) for these pathogens are typically in the range of 0.015 to 256 μg/mL . Table 1: Ceftibuten Dihydrate Dosage Forms and Strengths
Table 2: Common Indications for Ceftibuten Dihydrate
Table 3: Susceptibility Data for Ceftibuten Dihydrate
These tables summarize key aspects of ceftibuten dihydrate, including its dosage forms, clinical indications, and antimicrobial efficacy. |
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 118081-34-8 | ||||||||||||||||||||||||
Product Name | Ceftibuten dihydrate | ||||||||||||||||||||||||
Molecular Formula | C15H18N4O8S2 | ||||||||||||||||||||||||
Molecular Weight | 446.5 g/mol | ||||||||||||||||||||||||
IUPAC Name | (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 | ||||||||||||||||||||||||
Standard InChIKey | SSWTVBYDDFPFAF-DKOGRLLHSA-N | ||||||||||||||||||||||||
Isomeric SMILES | C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O | ||||||||||||||||||||||||
SMILES | C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | ||||||||||||||||||||||||
Canonical SMILES | C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | ||||||||||||||||||||||||
Appearance | Light Yellow Solid | ||||||||||||||||||||||||
Melting Point | >180°C | ||||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||
Synonyms | [6R-[6α,7β(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Dihydrate; Sch-39720; | ||||||||||||||||||||||||
PubChem Compound | 5282241 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume